1-Ethyl-2-fluoro-4,5-dimethoxybenzene
Overview
Description
1-Ethyl-2-fluoro-4,5-dimethoxybenzene is an organic compound with the molecular formula C10H13FO2 It is a derivative of benzene, featuring ethyl, fluoro, and dimethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-fluoro-4,5-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. These may include Friedel-Crafts acylation followed by reduction reactions to introduce the ethyl group, and subsequent fluorination and methoxylation steps .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-fluoro-4,5-dimethoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This is the primary reaction type for benzene derivatives, where the compound reacts with electrophiles to form substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., Br2, Cl2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination would yield 1-ethyl-2-bromo-4,5-dimethoxybenzene, while nitration would produce 1-ethyl-2-fluoro-4,5-dimethoxy-3-nitrobenzene .
Scientific Research Applications
1-Ethyl-2-fluoro-4,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of fluorinated aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-ethyl-2-fluoro-4,5-dimethoxybenzene involves its interaction with various molecular targets. The fluoro group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The methoxy groups can donate electron density to the aromatic ring, affecting its electrophilicity and overall chemical behavior .
Comparison with Similar Compounds
- 1-Ethyl-2-fluoro-4-methoxybenzene
- 1-Ethyl-2-fluoro-5-methoxybenzene
- 1-Ethyl-2,4-dimethoxybenzene
- 1-Ethyl-2,5-dimethoxybenzene
Uniqueness: 1-Ethyl-2-fluoro-4,5-dimethoxybenzene is unique due to the presence of both fluoro and dimethoxy groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-ethyl-2-fluoro-4,5-dimethoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-4-7-5-9(12-2)10(13-3)6-8(7)11/h5-6H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBNBUCXNLQZGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1F)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501275221 | |
Record name | Benzene, 1-ethyl-2-fluoro-4,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501275221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158641-46-4 | |
Record name | Benzene, 1-ethyl-2-fluoro-4,5-dimethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158641-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-ethyl-2-fluoro-4,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501275221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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